Mibefradil dihydrochloride

Overview

Description

Mibefradil dihydrochloride is a pharmaceutical compound that was initially developed for the treatment of hypertension and chronic angina pectoris. It is a nonselective calcium channel blocker that inhibits the influx of calcium ions across both T-type (low-voltage) and L-type (high-voltage) calcium channels of cardiac and vascular smooth muscle . This compound was marketed under the trade name Posicor but was voluntarily withdrawn from the market due to potential serious health hazards .

Mechanism of Action

Target of Action

Mibefradil dihydrochloride primarily targets T-type and L-type calcium channels of cardiac and vascular smooth muscle . It exhibits a greater selectivity for T-type channels . These channels play a crucial role in the movement of calcium ions into the cells of the heart and blood vessels .

Mode of Action

This compound is a tetralol calcium channel blocking agent . It inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels . This selective blockade of T-type calcium channels over L-type channels is a unique property of Mibefradil .

Biochemical Pathways

The inhibition of calcium ion influx leads to vasodilation in vascular smooth muscle, causing a decrease in peripheral vascular resistance . This results in an increase in the supply of blood and oxygen to the heart while reducing its workload

Pharmacokinetics

Mibefradil undergoes two metabolic pathways: esterase-catalyzed hydrolysis of the ester side chain (producing an alcohol metabolite) and cytochrome P450 3A4-catalyzed oxidation . The latter becomes less important during chronic dosing . The pharmacologic effect of the metabolite is approximately 10% of that of the parent Mibefradil .

Result of Action

The action of Mibefradil leads to a decrease in blood pressure due to the vasodilation in vascular smooth muscle . It also causes a slight increase in cardiac output during chronic dosing . Furthermore, it slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval . These effects result in a decrease in cardiac workload and myocardial oxygen demand .

Preparation Methods

The synthesis of mibefradil dihydrochloride involves several steps. The key synthetic route includes the preparation of the benzimidazole derivative, followed by the formation of the tetralol structure. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Mibefradil dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Mibefradil dihydrochloride is unique due to its selective blockade of T-type calcium channels. Similar compounds include:

Nifedipine: Primarily blocks L-type calcium channels and is used for treating hypertension and angina.

Amlodipine: Another L-type calcium channel blocker with similar applications.

Diltiazem: Blocks both L-type and T-type calcium channels but with less selectivity compared to mibefradil. Mibefradil’s unique selectivity for T-type channels makes it distinct from these other calcium channel blockers.

Properties

CAS No. |

116666-63-8 |

|---|---|

Molecular Formula |

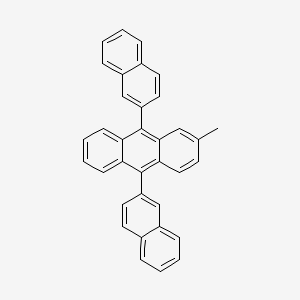

C29H39ClFN3O3 |

Molecular Weight |

532.1 g/mol |

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride |

InChI |

InChI=1S/C29H38FN3O3.ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H/t28-,29-;/m0./s1 |

InChI Key |

UKGWRIXCWLUSJF-OCPPCWRMSA-N |

SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

116666-63-8 |

Related CAS |

116644-53-2 (Parent) |

Synonyms |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate; dihydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mibefradil dihydrochloride?

A1: this compound primarily acts as a T-type calcium channel blocker. [] This means it inhibits the flow of calcium ions through these channels, which are involved in various cellular processes, including smooth muscle contraction and neuronal excitability.

Q2: Beyond its calcium channel blocking activity, has this compound shown potential in other therapeutic areas?

A3: Interestingly, this compound has been identified as a potential radiosensitizer for glioblastoma multiforme (GBM). [, , , ] This means it can enhance the sensitivity of tumor cells to radiation therapy. Studies indicate that this compound might achieve this by inhibiting DNA repair mechanisms, specifically nonhomologous end-joining (NHEJ) and homologous recombination (HR), in tumor cells. []

Q3: Are there any clinical trials investigating the use of this compound as a radiosensitizer?

A4: Yes, a Phase I clinical trial has been initiated to evaluate the safety and maximum tolerated dose of this compound when combined with hypofractionated radiation therapy in patients with recurrent GBM. [, , ]

Q4: How does this compound compare to other radiosensitizers in preclinical studies?

A5: Preclinical studies using a high-throughput cell-based screen have shown that this compound exhibits potent DSB repair inhibition and effectively radiosensitizes cancer cell lines in vitro. [] This suggests it holds promise as a potential chemo- and radiosensitizer, comparable to other agents under investigation.

Q5: Has this compound demonstrated any effects on cardiac tissue remodeling?

A6: Studies in dogs with induced atrial fibrillation have shown that this compound might reduce fibrosis in atrial myocytes. [] This finding suggests a potential role for this compound in mitigating adverse cardiac remodeling associated with atrial fibrillation.

Q6: What is the role of this compound in understanding calcium signaling in smooth muscle cells?

A7: Research using mouse vas deferens has shown that this compound, along with other T-type calcium channel blockers, did not significantly impact the amplitude of excitatory junction potentials or neuroeffector calcium transients. [] This suggests that T-type calcium channels might not play a major role in amplifying calcium influx through P2X receptors in this specific smooth muscle model.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)